cycloviolacin O2

Description

Properties

bioactivity |

Antimicrobial, Anticancer |

|---|---|

sequence |

GIPCGESCVWIPCISSAIGCSCKSKVCYRN |

Origin of Product |

United States |

Foundational & Exploratory

Cycloviolacin O2: A Technical Guide to its Discovery, Isolation, and Characterization from Viola odorata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloviolacin O2 (CyO2), a cyclotide isolated from the common violet, Viola odorata, has garnered significant scientific interest due to its potent cytotoxic and antimicrobial properties.[1][2] As a member of the cyclotide family, it possesses a unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, granting it exceptional stability.[1][3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data. It aims to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound is a "bracelet" subfamily cyclotide, a class of small, cyclic proteins found in various plant species.[2][4] It is composed of 30 amino acid residues with the sequence GIPCGESCVWIPCISSAIGCSCKSKVCYRN.[1][5] Its structure is characterized by a cyclic cystine knot (CCK) motif, formed by three disulfide bridges, which confers remarkable resistance to thermal, chemical, and enzymatic degradation.[3][4] The three-dimensional structure of this compound has been determined using solution-state NMR spectroscopy and X-ray crystallography.[3][6][7] A key structural feature is a conserved glutamic acid residue that plays a crucial role in coordinating a network of hydrogen bonds, which is vital for its biological activity.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 3140.7 g/mol | [5] |

| Amino Acid Sequence | GIPCGESCVWIPCISSAIGCSCKSKVCYRN | [1] |

| Disulfide Bridges | CysI-CysIV, CysII-CysV, CysIII-CysVI | [1] |

| Purity (after HPLC) | >95% | [8][9] |

Isolation and Purification from Viola odorata

The isolation of this compound from Viola odorata involves a multi-step process of extraction and chromatographic purification. The general workflow is depicted below.

References

- 1. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]

- 2. academic.oup.com [academic.oup.com]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C133H207N37O39S6 | CID 119026029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cycloviolacin O2: Structure and the Cyclic Cystine Knot Motif

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloviolacin O2 (CyO2), a member of the cyclotide family of plant-derived peptides, presents a compelling scaffold for drug development due to its exceptional stability and potent biological activities. This guide provides a detailed examination of the molecular architecture of CyO2, focusing on its defining feature: the cyclic cystine knot (CCK) motif. We will explore its structural characteristics, biological functions with supporting quantitative data, and the experimental methodologies employed in its study. This document aims to serve as a comprehensive resource for researchers interested in the therapeutic potential of cyclotides.

Introduction to this compound and the Cyclic Cystine Knot

This compound is a 30-amino acid peptide originally isolated from the plant Viola odorata.[1] Like all cyclotides, it possesses a unique head-to-tail cyclized backbone and a signature cyclic cystine knot (CCK) motif.[2] This motif is formed by three interlocking disulfide bonds (CysI-CysIV, CysII-CysV, and CysIII-CysVI) that create a highly constrained and exceptionally stable structure.[2][3] This remarkable stability makes cyclotides like CyO2 resistant to thermal, chemical, and enzymatic degradation, a highly desirable trait for therapeutic agents.[3]

The CCK motif is a key determinant of the biological activity of cyclotides.[4] It provides a rigid scaffold upon which variable loop regions are displayed, and these loops are crucial for mediating interactions with biological targets, primarily cell membranes.[4] this compound belongs to the "bracelet" subfamily of cyclotides.[5]

Molecular Structure of this compound

The three-dimensional structure of this compound has been elucidated by both solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing a detailed atomic-level understanding of its architecture.

Primary and Secondary Structure

The amino acid sequence of this compound is GIPCGESCVWIPCISSAIGCSCKSKVCYRN.[2] Its structure is characterized by a distorted triple-stranded β-sheet.[6]

Tertiary Structure and the Cyclic Cystine Knot

The defining feature of CyO2's tertiary structure is the cyclic cystine knot. This intricate arrangement of three disulfide bonds creates a knotted core that is threaded by a segment of the peptide backbone, resulting in a highly compact and rigid conformation.[7] This unique topology is responsible for the exceptional stability of cyclotides.[7]

Table 1: Structural Parameters of this compound

| Parameter | Value | Method | Reference |

| PDB ID | 2KNM | Solution NMR | [8] |

| Total Structure Weight | 3.17 kDa | Solution NMR | [8] |

| Atom Count | 215 | Solution NMR | [8] |

| Modeled Residue Count | 30 | Solution NMR | [8] |

| PDB ID | 7RMQ | X-ray Diffraction | [9] |

| Resolution | 1.17 Å | X-ray Diffraction | [9] |

| Total Structure Weight | 6.43 kDa (dimer) | X-ray Diffraction | [9] |

| Atom Count | 470 (dimer) | X-ray Diffraction | [9] |

| Modeled Residue Count | 60 (dimer) | X-ray Diffraction | [9] |

Biological Activities and Quantitative Data

This compound exhibits a range of potent biological activities, primarily attributed to its ability to disrupt cell membranes.[1][10]

Cytotoxic Activity

CyO2 displays potent cytotoxicity against a variety of cancer cell lines.[2] Its mechanism of action involves the permeabilization of the cell membrane, leading to cell death.[10]

Table 2: Cytotoxic Activity of this compound (IC50 values)

| Cell Line | IC50 (µM) | Assay | Reference |

| U-937 GTB (human lymphoma) | ~0.2 | Fluorometric microculture assay | [10] |

| MCF-7 (breast cancer) | 0.64 - >10 | Cell proliferation assay | [11] |

| MCF-7/ADR (doxorubicin-resistant breast cancer) | 0.64 - >10 | Cell proliferation assay | [11] |

| U251 (glioblastoma) | Not specified | Not specified | [12] |

| MDA-MB-231 (breast cancer) | Not specified | Not specified | [12] |

| A549 (lung cancer) | Not specified | Not specified | [12] |

| DU145 (prostate cancer) | Not specified | Not specified | [12] |

| BEL-7402 (liver cancer) | Not specified | Not specified | [12] |

Antimicrobial Activity

This compound demonstrates significant bactericidal activity, particularly against Gram-negative bacteria.[2]

Table 3: Antimicrobial Activity of this compound (MIC values)

| Bacterial Strain | MIC (µM) | Assay Method | Reference |

| Escherichia coli | 2.2 | MIC assay | [2] |

| Salmonella enterica serovar Typhimurium LT2 | ~9 | MIC assay | [5] |

| Staphylococcus aureus | >50 | MIC assay | [5] |

Anti-HIV Activity

This compound has been shown to possess anti-HIV activity, which is also linked to its membrane-disrupting properties.[13] It is suggested that CyO2 can target the membranes of both HIV-1-infected cells and the viral envelope itself.[13]

Experimental Protocols

Isolation and Purification of this compound

A common method for isolating CyO2 from Viola odorata involves the following steps:

-

Extraction: Dried plant material is extracted with a solvent such as 60% aqueous methanol.[14]

-

Liquid-Liquid Extraction: The extract is partitioned, for example, with dichloromethane (B109758) to remove non-polar compounds.[14]

-

Solid-Phase Extraction (SPE): The aqueous phase is passed through a reversed-phase C18 cartridge to capture the cyclotides.[14]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fraction containing cyclotides is subjected to preparative RP-HPLC for separation and purification.[14]

-

Purity Analysis: The purity of the isolated CyO2 is confirmed using analytical RP-HPLC.[14]

-

Identification: The identity of CyO2 is confirmed by mass spectrometry.[14]

Structure Determination

Solution structures are determined using 2D NMR techniques like TOCSY, NOESY, and HSQC. The resulting distance and dihedral angle restraints are used to calculate a family of structures.

High-resolution crystal structures are obtained by crystallizing the purified peptide and collecting X-ray diffraction data.

Cytotoxicity Assays

-

Cell Seeding: Cancer cells are seeded in 96-well plates and incubated.

-

Treatment: Cells are treated with various concentrations of this compound.

-

MTT Addition: MTT reagent is added to each well and incubated.

-

Solubilization: The formazan (B1609692) crystals are dissolved in a solubilization buffer.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability.

Antimicrobial Assays

-

Bacterial Culture: Bacteria are grown to a specific optical density.

-

Serial Dilution: this compound is serially diluted in a 96-well plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of CyO2 that visibly inhibits bacterial growth.[14]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the disruption of cellular membranes.[1][10]

CyO2 is thought to initially bind to the cell membrane, followed by oligomerization and the formation of pores or other disruptive structures that lead to a loss of membrane integrity and ultimately cell death.[13]

While membrane disruption is the primary mechanism, there is some evidence that cyclotides may also influence intracellular signaling pathways. For instance, in bacteria, the PhoP-PhoQ signaling system, which can alter the bacterial membrane composition, has been implicated in the response to cyclotides.[14]

Conclusion and Future Directions

This compound, with its unique cyclic cystine knot structure, represents a highly stable and potent molecular scaffold. Its well-characterized cytotoxic and antimicrobial activities, driven primarily by membrane disruption, make it a promising candidate for the development of novel therapeutics. Future research should focus on elucidating the finer details of its interactions with specific membrane components and further investigating its potential influence on intracellular signaling pathways. The exceptional stability of the CCK motif also makes it an ideal framework for protein engineering to create analogues with enhanced potency and selectivity.

References

- 1. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]

- 5. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes. | Semantic Scholar [semanticscholar.org]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. academic.oup.com [academic.oup.com]

- 9. Isolation and characterization of cyclotides from the leaves of Viola odorata L. using peptidomic and bioinformatic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ru.goldaruco.com [ru.goldaruco.com]

- 11. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rcsb.org [rcsb.org]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Mechanism of Action of Cycloviolacin O2 on Lipid Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloviolacin O2 (CyO2), a member of the cyclotide family of plant-derived peptides, has garnered significant interest within the scientific community due to its potent cytotoxic, antimicrobial, and antiviral activities. These biological effects are primarily attributed to its profound interaction with and disruption of cellular lipid membranes. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound on lipid membranes, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Cyclotides are characterized by their unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, which confers exceptional stability. CyO2 leverages this robust structure to execute a multi-step assault on lipid bilayers, culminating in membrane permeabilization and cell death.

Core Mechanism of Action: Membrane Disruption

The principal mechanism of action of this compound is the targeted disruption of lipid membranes, leading to the formation of pores and subsequent leakage of intracellular contents.[1][2] This process induces a rapid, necrosis-like cell death, as evidenced by the swift disintegration of cell membranes within minutes of exposure.[1][2] The interaction is not a passive process but a dynamic sequence of events including electrostatic binding, insertion into the lipid bilayer, peptide aggregation, and ultimately, the formation of transmembrane pores.

Lipid Selectivity: The Critical Role of Phosphatidylethanolamine (B1630911) (PE)

A key determinant of this compound's activity is the lipid composition of the target membrane. It exhibits a pronounced selectivity for membranes containing phosphatidylethanolamine (PE).[3] Molecular dynamics simulations have revealed that the charged residues of CyO2 favorably interact with both the amino and phosphate (B84403) head groups of PE, while its hydrophobic regions insert deep into the lipid core, forming stable complexes.[3] This preferential binding to PE-rich domains, which are often found in bacterial membranes and the inner leaflet of eukaryotic plasma membranes, is a cornerstone of its targeted activity. Furthermore, CyO2 has been shown to have an affinity for lipid raft-like microdomains, which can be rich in PE.[4]

Structural Determinants of Activity

The structural integrity of this compound is paramount to its membrane-disrupting capabilities. The cyclic cystine knot (CCK) motif provides a rigid and highly stable scaffold.[5] A conserved glutamic acid residue plays a crucial structural role, likely by coordinating a network of hydrogen bonds that stabilize the molecule in a conformation conducive to efficient aggregation within the membrane.[6] Chemical modification of the charged residues, including the glutamic acid and lysine (B10760008) residues, has been shown to significantly diminish or abolish its antibacterial activity, highlighting the importance of electrostatic interactions in the initial binding to the membrane.[7]

Quantitative Data on this compound-Membrane Interactions

The following tables summarize the available quantitative data describing the interaction of this compound with lipid membranes and its biological effects.

| Parameter | Value | Cell Line/Model System | Assay | Reference |

| Cytotoxicity | ||||

| IC50 | 0.2-10 µM | MCF-7 and MCF-7/ADR | Cell proliferation assay | [5] |

| Membrane Permeabilization | ||||

| EC50 | 14.3 µM | POPC liposomes | Terbium/Dipicolinic acid leakage | Not explicitly cited |

| Pore Formation | Rapid (within minutes) | HIV-infected T-cells and monocytes | SYTOX Green uptake | [4] |

| Antimicrobial Activity | ||||

| MIC | 2.2 µM | E. coli | MIC assay | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with lipid membranes.

Membrane Permeabilization Assay: SYTOX™ Green Uptake

This assay quantifies membrane permeabilization by measuring the influx of the fluorescent nucleic acid stain SYTOX™ Green, which is impermeant to intact cells.

Materials:

-

This compound (CyO2) stock solution

-

Target cells (e.g., bacterial or cancer cell lines)

-

SYTOX™ Green nucleic acid stain (e.g., from Invitrogen)

-

Assay buffer (e.g., PBS or appropriate cell culture medium)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Preparation: Culture and harvest target cells. Wash the cells with assay buffer and resuspend to a final concentration of approximately 1 x 10^5 cells/well in the 96-well plate.

-

Reagent Preparation: Prepare serial dilutions of CyO2 in the assay buffer. Prepare a working solution of SYTOX™ Green at a final concentration of 0.04 µM in the assay buffer.[4]

-

Assay Execution: a. Add the SYTOX™ Green working solution to each well containing cells. b. Add the different concentrations of CyO2 to the wells. Include a negative control (buffer only) and a positive control for maximal permeabilization (e.g., Melittin at 5 µM).[4] c. Immediately place the plate in a fluorescence microplate reader.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1 minute) for a desired duration (e.g., 30 minutes). Use excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4]

-

Data Analysis: Normalize the fluorescence values by subtracting the background fluorescence (wells with SYTOX Green but no cells). Express the membrane permeabilization as a percentage relative to the positive control.

Liposome (B1194612) Leakage Assay: Calcein (B42510) Release

This assay utilizes liposomes encapsulating the fluorescent dye calcein at a self-quenching concentration. Disruption of the liposome membrane by CyO2 leads to the release and dilution of calcein, resulting in an increase in fluorescence.

Materials:

-

This compound (CyO2) stock solution

-

Lipids (e.g., POPC, POPE)

-

Calcein

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer

Procedure:

-

Liposome Preparation: a. Prepare a lipid film by dissolving the desired lipids in chloroform, evaporating the solvent under a stream of nitrogen, and drying under vacuum for at least 2 hours. b. Hydrate the lipid film with a solution of calcein (e.g., 50 mM in buffer) to form multilamellar vesicles. c. Subject the vesicle suspension to several freeze-thaw cycles. d. Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

-

Purification: Separate the calcein-loaded liposomes from free calcein using a size-exclusion chromatography column.

-

Leakage Assay: a. Dilute the purified liposomes in buffer to a suitable concentration in a cuvette. b. Add different concentrations of CyO2 to the liposome suspension. c. Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.

-

Data Analysis: Determine the percentage of calcein leakage by comparing the fluorescence intensity to that of a positive control where the liposomes are completely lysed with a detergent (e.g., Triton X-100).

Lipid Extraction and Analysis by Mass Spectrometry

This protocol is used to identify the specific lipids that are preferentially extracted from a membrane by this compound.

Materials:

-

This compound (CyO2)

-

Supported lipid bilayers or liposomes of a defined composition

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Interaction: Incubate a supported lipid bilayer or a suspension of liposomes with CyO2 for a defined period.

-

Lipid Extraction: a. After incubation, remove the aqueous solution containing CyO2 and any extracted lipids. b. Perform a liquid-liquid extraction on this solution using a suitable solvent system (e.g., a modified Bligh-Dyer or Folch extraction) to isolate the lipids.[8] c. Evaporate the organic solvent to concentrate the extracted lipids.

-

Mass Spectrometry Analysis: a. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis. b. Analyze the lipid composition using a high-resolution mass spectrometer coupled with liquid chromatography.[9]

-

Data Analysis: Identify and quantify the lipid species present in the extract by comparing their mass-to-charge ratios and fragmentation patterns to lipid databases. This will reveal which lipids were preferentially removed from the membrane by CyO2.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for studying membrane disruption.

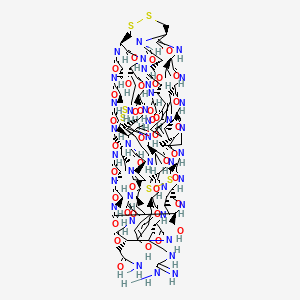

Caption: Proposed mechanism of this compound-induced membrane disruption.

Caption: Workflow for investigating membrane disruption by this compound.

Conclusion

This compound's potent biological activities are intrinsically linked to its ability to disrupt lipid membranes, with a notable preference for those containing phosphatidylethanolamine. Its mechanism involves a cascade of events from binding and insertion to aggregation and pore formation, leading to rapid cell death. The exceptional stability of its cyclotide scaffold makes it a promising candidate for the development of novel therapeutics, including anticancer and antimicrobial agents. Further research focusing on high-resolution structural studies of CyO2-membrane complexes and a more detailed thermodynamic characterization of these interactions will provide deeper insights into its mechanism and facilitate the rational design of new, highly active analogues.

References

- 1. Cyclotide-membrane interactions: defining factors of membrane binding, depletion and disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]

- 6. rcsb.org [rcsb.org]

- 7. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Comprehensive mass spectrometry lipidomics of human biofluids and ocular tissues - PMC [pmc.ncbi.nlm.nih.gov]

Cycloviolacin O2: A Potent Cytotoxic Agent Against Human Tumor Cell Lines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cycloviolacin O2 (CyO2), a cyclotide isolated from plants of the Violaceae family, has emerged as a promising candidate in cancer research due to its potent cytotoxic effects against a broad spectrum of human tumor cell lines.[1][2][3] This technical guide provides a comprehensive overview of the cytotoxic properties of CyO2, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Quantitative Cytotoxicity Data

This compound exhibits potent cytotoxic activity in a dose-dependent manner across numerous human tumor cell lines.[1][4] Its efficacy, often measured as the half-maximal inhibitory concentration (IC50), is consistently in the low micromolar to nanomolar range, highlighting its potential as a powerful antitumor agent.[1][5][6]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U-937 GTB | Human Lymphoma | ~0.1 - 0.3 | [1][7] |

| MCF-7 | Breast Cancer | 3.17 | [5] |

| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 3.27 | [5] |

| MDA-MB-231 | Triple-negative Breast Cancer | Not explicitly stated, but potent | [6] |

| Various (10-cell line panel) | Various Cancers | 0.1 - 0.3 | [1] |

| Chronic Lymphocytic Leukemia | Leukemia | 0.10 | [4] |

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a summary from the cited literature.

Mechanism of Action: Membrane Disruption

The primary mechanism underlying the cytotoxic effect of this compound is the disruption of the cell membrane.[3][7] This action leads to rapid cell death through membrane permeabilization.[2][3] Studies have shown that CyO2-induced membrane disruption can occur within minutes of exposure.[7] Interestingly, CyO2 appears to exhibit some selectivity for tumor cells over normal cells and has demonstrated efficacy in drug-resistant cell lines, suggesting a mechanism of action that circumvents common drug resistance pathways.[2][4][8]

The proposed mechanism involves the formation of pores in the cell membrane, which allows for the uncontrolled influx and efflux of ions and other molecules, ultimately leading to cell lysis.[2] This membrane-disrupting capability has also been shown to enhance the cellular uptake of conventional chemotherapeutic drugs like doxorubicin (B1662922) in resistant cancer cells.[8]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced cytotoxicity.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assays

1. Fluorometric Microculture Cytotoxicity Assay (FMCA)

This non-clonogenic assay is used to determine the cytotoxicity of compounds on human tumor cell lines.[1]

-

Cell Preparation: Tumor cell lines are cultured in appropriate media and harvested during their exponential growth phase. Cells are washed, counted, and resuspended to a known concentration.

-

Assay Procedure:

-

Aliquots of the cell suspension are seeded into 96-well microtiter plates.

-

This compound is serially diluted and added to the wells. Control wells receive only the vehicle.

-

Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

The supernatant is removed, and the cells are washed.

-

Fluorescein (B123965) diacetate (FDA) is added to each well. FDA is a non-fluorescent substrate that is converted to the fluorescent product fluorescein by viable cells with intact plasma membranes.

-

After a short incubation period, the fluorescence is measured using a fluorometer.

-

-

Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

2. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

-

Procedure:

-

Cells are seeded in 96-well plates and treated with varying concentrations of this compound.

-

After the incubation period, MTT solution is added to each well and incubated for a few hours to allow formazan formation.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are determined from the dose-response curves.[5]

Membrane Permeabilization Assay

SYTOX Green Assay

This assay uses a high-affinity nucleic acid stain that cannot cross the membrane of live cells.[8]

-

Principle: SYTOX Green dye only enters cells with compromised plasma membranes and fluoresces brightly upon binding to nucleic acids.

-

Procedure:

-

Tumor cells are seeded in a 96-well plate.

-

SYTOX Green dye is added to the cell suspension.

-

This compound is added at various concentrations.

-

The fluorescence intensity is monitored over time using a fluorescence microplate reader.

-

-

Data Analysis: An increase in fluorescence intensity indicates membrane permeabilization.[8]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the cytotoxic effects of this compound.

Caption: Experimental workflow for cytotoxicity assessment.

Conclusion

This compound is a potent cytotoxic agent with a clear mechanism of action involving membrane disruption. Its effectiveness against a range of cancer cell lines, including those with drug resistance, makes it a compelling subject for further investigation in the development of novel anticancer therapies. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this remarkable cyclotide. While in vitro studies have been highly promising, it is important to note that in vivo studies have shown limited antitumor effects at tolerable doses, indicating challenges with its in vivo toxicity profile that require further research.[9][10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]

- 4. ru.goldaruco.com [ru.goldaruco.com]

- 5. goldaruco.com [goldaruco.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Evaluation of toxicity and antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Cycloviolacin O2: A Technical Guide to its Antimicrobial Properties Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloviolacin O2 (CyO2), a cyclotide isolated from Viola odorata, has demonstrated potent bactericidal activity against a range of Gram-negative bacteria, including clinically significant pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][2][3] This technical guide provides a comprehensive overview of the antimicrobial properties of CyO2, with a focus on its activity against Gram-negative bacteria. It includes a summary of quantitative antimicrobial data, detailed experimental protocols for key assays, and a discussion of its mechanism of action. Visualizations of the proposed mechanism and experimental workflows are provided to facilitate understanding.

Introduction

Cyclotides are a class of small, cyclic peptides found in plants, characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds.[4][5] This unique structure confers exceptional stability to enzymatic and chemical degradation, making them attractive scaffolds for drug development.[2][3] this compound is a member of the bracelet subfamily of cyclotides and has been identified as a particularly potent antimicrobial agent against Gram-negative bacteria.[1][2] Its mechanism of action is primarily attributed to the disruption of bacterial cell membranes.[1][5]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound has been quantified against several Gram-negative bacterial species. The following tables summarize the available data on its Minimum Inhibitory Concentration (MIC) and other relevant metrics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-negative bacteria.

| Bacterial Species | Strain | MIC (µM) | Reference |

| Escherichia coli | - | 2.2 | [4] |

| Salmonella enterica serovar Typhimurium | LT2 | 1 - 2 | [1] |

| Pseudomonas aeruginosa | - | 4 - 8 | [1] |

| Klebsiella pneumoniae | - | 4 - 8 | [1] |

| Acinetobacter baumannii | ATCC19606 | 4.2 | [6] |

| Klebsiella pneumoniae | MDR strain | 4 | [1] |

Table 2: Time-Kill Kinetics of this compound against Acinetobacter baumannii [6]

| Concentration | Time to Eradication |

| 4 x MIC | 2 hours |

| 8 x MIC | 1.5 hours |

Mechanism of Action: Membrane Disruption

The primary mechanism by which this compound exerts its bactericidal effect on Gram-negative bacteria is through the disruption of their cell membranes.[1][5] This process can be broken down into several key steps:

-

Electrostatic Attraction: The positively charged residues on the surface of CyO2 are attracted to the negatively charged lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[7]

-

Outer Membrane Permeabilization: CyO2 interacts with and disrupts the integrity of the outer membrane, allowing it to access the inner membrane.

-

Inner Membrane Interaction and Pore Formation: CyO2 then interacts with the phospholipids (B1166683) of the inner membrane, leading to the formation of pores or channels.[7] This interaction is thought to involve the hydrophobic patch of the cyclotide.

-

Cellular Leakage and Death: The formation of these pores leads to the leakage of essential cellular components, dissipation of the membrane potential, and ultimately, cell death.[5]

The following diagram illustrates the proposed mechanism of action:

References

- 1. contractlaboratory.com [contractlaboratory.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]

- 6. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Anti-HIV Activity of Cycloviolacin O2 and the Broader Cyclotide Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potent anti-HIV activity of cycloviolacin O2 and other members of the cyclotide family of peptides. Cyclotides, characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, exhibit remarkable stability and a distinct mechanism of action against HIV, making them a compelling area of interest for novel antiretroviral drug development. This document provides a comprehensive overview of their quantitative antiviral efficacy, the experimental protocols used for their evaluation, and a visualization of their mode of action.

Quantitative Anti-HIV Activity of Cyclotides

The anti-HIV-1 efficacy of various cyclotides has been quantified in numerous studies. The following tables summarize the key data, including the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) required to inhibit viral activity, and the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration for uninfected cells (IC50), which indicates toxicity to host cells. The therapeutic index (TI), calculated as the ratio of cytotoxicity to antiviral activity (CC50/EC50 or IC50/EC50), is a critical measure of a drug's selectivity.

| Cyclotide | Virus Strain | Cell Line | EC50 (nM) | IC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | HIV-1 | U1 (monocytic) | - | <0.5 (sub-toxic) | - | [1] |

| Cycloviolacin O13 | HIV-1 | CEM-SS | 320 | >6.4 | >20 | [2] |

| Cycloviolacin O14 | HIV-1 | CEM-SS | 440 | 4.8 | ~10.9 | [2] |

| Cycloviolacin O24 | HIV-1 | CEM-SS | 308 | 6.2 | ~20.1 | [2] |

| Cycloviolacin Y1 | HIV-infected cultures | - | - | 1.2 | - | [3] |

| Cycloviolacin Y4 | HIV-infected cultures | - | 120 | 1.7 | ~14.2 | [3] |

| Cycloviolacin Y5 | HIV-infected cultures | - | 40 | 1.8 | 45 | [3] |

| Kalata B1 | HIV-infected cultures | - | - | 0.66 | - | [3] |

| Varv E | HIV-infected cultures | - | - | 0.35 | - | [3] |

| Circulin A | HIV-1 | CEM-SS | ~70 | ~0.52 | ~7.4 | [2] |

| Circulin B | HIV-1 | CEM-SS | ~70 | ~0.52 | ~7.4 | [2] |

| Palicourein | HIV-1RF | CEM-SS | 100 | 1.5 | 15 | [4][5][6] |

Table 1: Anti-HIV Activity and Cytotoxicity of Various Cyclotides. This table presents a comparative overview of the potency and selectivity of different cyclotides against HIV-1.

| Cyclotide Fraction (from Viola tricolor) | IC50 (µg/mL) | Selectivity Index (SI) |

| Fraction 4.1 | - | 8.1 ± 5.4 |

| Fraction 4.4 | 0.7 ± 0.1 | - |

| Subfractions | 0.6 - 11.2 | up to 8.1 |

Table 2: Anti-HIV Activity of Cyclotide-Enriched Fractions from Viola tricolor. This table highlights the antiviral potential of cyclotide mixtures extracted from a natural source.[7][8]

Mechanism of Action: A Dual Assault on HIV-1

The primary anti-HIV mechanism of cyclotides, including this compound, is the direct disruption of lipid membranes.[9] This action is not dependent on specific chiral protein receptors, which may reduce the likelihood of the development of viral resistance.[9][10]

Key aspects of their mechanism include:

-

Membrane Binding and Disruption: Cyclotides preferentially bind to and disrupt membranes rich in phosphatidylethanolamine (B1630911) (PE) phospholipids.[9] The HIV-1 envelope is enriched with PE, providing a degree of selectivity for the virus and infected cells.[9] Upon binding, cyclotides are thought to form pores or otherwise alter the organization of the lipid bilayer, leading to a loss of integrity.[11]

-

Targeting Both Virus and Infected Cells: this compound has been shown to simultaneously target the membranes of HIV-1 infected cells and the viral particles themselves.[11][12] This dual-pronged attack can suppress productive infection and reduce viral infectivity.

-

Potentiation of Antiretroviral Drugs: Sub-toxic concentrations of this compound can enhance the efficacy of conventional antiretroviral drugs.[1] By disrupting the plasma membrane of infected cells, it can increase the uptake of drugs like the protease inhibitors nelfinavir (B1663628) and saquinavir.[1][11] Furthermore, its ability to disrupt the viral envelope potentiates the activity of the fusion inhibitor enfuvirtide (B549319) (T-20).[11][12]

Figure 1. Mechanism of Anti-HIV Action by this compound.

Experimental Protocols

The evaluation of the anti-HIV activity of cyclotides involves a series of in vitro assays to determine their efficacy, cytotoxicity, and mechanism of action.

Cell Lines and Virus Strains

-

Cell Lines: Human T-lymphoblastoid cell lines such as CEM-SS are commonly used as targets for HIV-1 infection in cytopathic effect assays.[2][4][5][6] Monocytic cell lines like U1, which can model both latent and productive HIV-1 infection, are also employed, particularly for studying effects on viral reservoirs.[1]

-

Virus Strains: Laboratory-adapted HIV-1 strains, such as HIV-1RF, are often used for initial screening and mechanistic studies.[4][5][6]

Anti-HIV Activity and Cytotoxicity Assays

A common method to assess antiviral efficacy is to measure the inhibition of the virus-induced cytopathic effect.

Figure 2. Workflow for Anti-HIV Cytopathic Effect Assay.

Protocol: XTT-Based Anti-HIV Assay [3][13]

-

Cell Preparation: Seed CEM-SS cells into a 96-well microtiter plate at a predetermined density.

-

Compound Addition: Add serial dilutions of the test cyclotide to the wells. Include wells with a positive control (e.g., AZT) and a negative control (cells only).

-

Virus Infection: Add a standardized amount of HIV-1 to the wells, sufficient to cause a significant cytopathic effect in the virus control wells after 4-6 days.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator.

-

Cell Viability Measurement: After the incubation period, add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well. The viable cells will metabolize XTT to a formazan (B1609692) product, resulting in a color change.

-

Data Analysis: Measure the absorbance of the wells using a microplate reader. The EC50 is calculated as the concentration of the compound that results in a 50% protection of cells from the cytopathic effects of the virus. The CC50 is determined in parallel assays with uninfected cells to assess the compound's cytotoxicity.

HIV-1 p24 Antigen ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein produced by infected cells, which is a direct measure of viral replication.

-

Cell Culture and Treatment: Culture HIV-1 infected cells (e.g., U1 cells or infected T-cells) in the presence of varying concentrations of the cyclotide, alone or in combination with other antiretroviral drugs.

-

Supernatant Collection: At specific time points, collect the cell culture supernatant.

-

ELISA: Perform a standard sandwich ELISA for HIV-1 p24 antigen according to the manufacturer's instructions.

-

Data Analysis: Quantify the p24 concentration by comparing the absorbance values to a standard curve. A reduction in p24 levels indicates inhibition of viral replication.

Membrane Disruption Assay

The ability of cyclotides to disrupt cell membranes can be assessed using a fluorescent dye that is excluded by cells with intact membranes.

Protocol: SYTOX Green Uptake Assay [1]

-

Cell Preparation: Prepare a suspension of target cells (e.g., U1 cells).

-

Dye and Compound Addition: Add SYTOX Green dye to the cell suspension. This dye can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.

-

Treatment: Add the cyclotide of interest to the cell suspension.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. A rapid increase in fluorescence indicates membrane disruption.

Conclusion and Future Directions

This compound and other cyclotides represent a promising class of anti-HIV agents with a unique membrane-targeting mechanism of action. Their ability to act on both the virus and infected cells, coupled with their potential to enhance the efficacy of existing antiretroviral therapies, makes them attractive candidates for further development. Future research should focus on structure-activity relationship studies to design analogs with an improved therapeutic index, and in vivo studies to evaluate their safety, pharmacokinetics, and efficacy in a physiological setting. The exceptional stability of the cyclotide scaffold is a significant advantage for potential therapeutic applications.[9]

References

- 1. This compound (CyO2) suppresses productive infection and augments the antiviral efficacy of nelfinavir in HIV-1 infected monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclotides as natural anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-HIV Cyclotides from the Chinese Medicinal Herb Viola yedoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel anti-HIV macrocyclic peptide from Palicourea condensata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. In vitro Inhibition of HIV-1 by Cyclotide-Enriched Extracts of Viola tricolor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Inhibition of HIV-1 by Cyclotide-Enriched Extracts of Viola tricolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Sentinel Molecule: A Technical Guide to the Natural Function of Cycloviolacin O2 in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloviolacin O2 (CyO2), a member of the cyclotide family of plant peptides, represents a potent and highly stable component of the innate immune system of plants, particularly in the Violaceae family. Characterized by a unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, CyO2 exhibits a broad spectrum of defensive activities against a range of pathogens and herbivores. Its primary mechanism of action involves the disruption of cellular membranes, leading to cell death. This technical guide provides a comprehensive overview of the natural function of this compound in plant defense, detailing its direct antimicrobial and insecticidal activities, its localization within plant tissues, and a putative model for its regulation by plant defense signaling pathways. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Introduction: this compound as a Plant Defense Peptide

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats. Among these are a diverse array of antimicrobial peptides (AMPs), which provide a rapid and effective first line of defense. Cyclotides, including this compound, are a prominent class of these defense peptides.[1] Their exceptional stability to thermal, chemical, and enzymatic degradation, conferred by their unique cyclic cystine knot (CCK) motif, makes them particularly robust defense molecules.[2][3]

This compound, isolated from plants such as Viola odorata, is a "bracelet" subfamily cyclotide that has garnered significant interest due to its potent biological activities.[4][5] Its role in plant defense is multifaceted, encompassing direct toxicity to invading organisms and strategic localization within the plant to prevent ingress and spread of pathogens. This guide will delve into the known functions of CyO2 in plant defense and explore the underlying molecular mechanisms.

Antimicrobial and Insecticidal Activities of this compound

This compound exhibits potent activity against a broad range of plant pathogens, including fungi and bacteria. Its efficacy is attributed to its ability to interact with and disrupt microbial cell membranes.

Mechanism of Action: Membrane Disruption

The primary mode of action of this compound is the permeabilization and disruption of cellular membranes.[4] This process is thought to be initiated by the electrostatic interaction of the cationic cyclotide with the anionic components of microbial membranes. Following this initial binding, CyO2 molecules are believed to oligomerize and form pores or otherwise destabilize the lipid bilayer, leading to leakage of cellular contents and ultimately, cell death.[4] This non-receptor-mediated mechanism makes the development of resistance in pathogens more challenging.

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of this compound has been quantified against various plant pathogens using minimum inhibitory concentration (MIC) assays. The following tables summarize the available data.

Table 1: Antifungal Activity of this compound

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

| Fusarium oxysporum | 6.25 | [6] |

| Botrytis cinerea | 1.5 - 3.0 | [6] |

| Colletotrichum utrechtense | 6.25 | [6] |

| Alternaria alternata | 1.5 | [6] |

Table 2: Antibacterial Activity of this compound

| Bacterial Pathogen | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

| Pseudomonas syringae | 25 | [6] |

| Pectobacterium atrosepticum (formerly Erwinia carotovora) | 75 | [6] |

| Dickeya dadantii | 100 | [6] |

| Escherichia coli | 2.2 | [4] |

| Salmonella enterica serovar Typhimurium LT2 | 62.5 (inhibited growth in RDA) | [7] |

| Klebsiella pneumoniae | Bactericidal activity observed | [7] |

| Pseudomonas aeruginosa | Bactericidal activity observed | [7] |

Localization of this compound: A Strategic Defense

The effectiveness of a plant defense compound is not only determined by its toxicity but also by its strategic placement within the plant. Immunohistochemistry and MALDI-MSI studies have revealed that this compound is localized in tissues that are most vulnerable to pathogen and pest attack.[6][8]

This compound is found in high concentrations in the epidermis of leaves and petioles, forming a chemical barrier against invading fungi and bacteria.[6] It is also present in vascular tissues, which may serve to limit the systemic spread of pathogens that manage to breach the initial defenses.[6] Furthermore, CyO2 has been detected in the rhizodermis and cortex of roots, suggesting a role in defending against soil-borne pathogens.[6] At the subcellular level, cyclotides are stored in the vacuole, which sequesters them from the plant's own cellular machinery until tissue damage by a herbivore or pathogen releases them.[8]

Putative Regulation of this compound Biosynthesis

While the direct biosynthetic pathway of cyclotides is becoming clearer, the signaling pathways that regulate their production in response to biotic stress are less understood. Based on the current knowledge of plant defense signaling, a putative regulatory model for this compound biosynthesis can be proposed. This model involves the interplay of the key defense hormones: jasmonic acid (JA), ethylene (B1197577) (ET), and salicylic (B10762653) acid (SA).

It is hypothesized that the production of this compound is primarily regulated by the jasmonic acid and ethylene signaling pathways, which are typically activated in response to necrotrophic pathogens and chewing insects. The promoters of cyclotide genes likely contain jasmonate-responsive elements (JREs) and ethylene-responsive elements (EREs), such as G-boxes and GCC-boxes, respectively.[9][10] Upon perception of a pathogen or herbivore attack, JA and ET signaling cascades are initiated, leading to the activation of transcription factors (e.g., MYC2, ERFs) that bind to these promoter elements and induce the expression of this compound precursor genes.[10][11] Salicylic acid, which is generally associated with defense against biotrophic pathogens, often acts antagonistically to the JA/ET pathways.[12][13] Therefore, SA signaling may negatively regulate the expression of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Quantification of this compound from Plant Material

This protocol is adapted from methods described for the quantification of cyclotides in plants.[14]

Objective: To extract and quantify the amount of this compound in plant tissue using RP-LC-ESI-MS.

Materials:

-

Fresh or lyophilized plant material (Viola odorata)

-

Extraction solvent: 70% methanol (B129727) with 0.1% formic acid (v/v)

-

Acetonitrile (ACN)

-

Bovine Serum Albumin (BSA)

-

Purified this compound standard

-

Glass vials

-

Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) system

Procedure:

-

Homogenize a known weight of plant material.

-

Add the extraction solvent at a ratio of 10 mL per gram of dry weight.

-

Vortex thoroughly and sonicate for 15 minutes.

-

Centrifuge at 4000 x g for 10 minutes.

-

Collect the supernatant.

-

To prevent sorption of cyclotides to glass vials, add ACN to a final concentration of 15% or BSA to a final concentration of 40 mg/L to the supernatant.[14]

-

Filter the extract through a 0.22 µm filter.

-

Prepare a standard curve using the purified this compound standard.

-

Analyze the samples and standards by RP-LC-ESI-MS.

-

Quantify the amount of this compound in the plant extract by comparing the peak area to the standard curve.

Immunolocalization of this compound in Plant Tissues

This protocol is a generalized procedure based on the principles of immunohistochemistry as applied to plant tissues for cyclotide localization.[8]

Objective: To visualize the localization of this compound in sections of Viola odorata tissue.

Materials:

-

Fresh plant tissue (Viola odorata)

-

Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS))

-

Embedding medium (e.g., paraffin (B1166041) or resin)

-

Microtome

-

Microscope slides

-

Primary antibody: Rabbit anti-cycloviolacin O2

-

Secondary antibody: Fluorescently-labeled goat anti-rabbit IgG

-

Blocking solution (e.g., 5% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Fix small pieces of plant tissue in the fixative solution.

-

Dehydrate the tissue through a graded ethanol (B145695) series.

-

Infiltrate and embed the tissue in the embedding medium.

-

Section the embedded tissue using a microtome and mount the sections on microscope slides.

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites with the blocking solution.

-

Incubate the sections with the primary antibody (anti-cycloviolacin O2).

-

Wash the sections thoroughly with the wash buffer.

-

Incubate the sections with the fluorescently-labeled secondary antibody.

-

Wash the sections thoroughly with the wash buffer.

-

Counterstain the nuclei with DAPI in the mounting medium.

-

Mount a coverslip and seal.

-

Visualize the sections using a fluorescence microscope.

Conclusion and Future Directions

This compound is a formidable component of the plant defense system, exhibiting potent antimicrobial and insecticidal activities through a membrane-disrupting mechanism. Its strategic localization in vulnerable tissues underscores its importance as a pre-formed chemical barrier. While the direct defensive functions of CyO2 are well-documented, further research is needed to fully elucidate the signaling pathways that regulate its biosynthesis in response to biotic stress. Identifying the specific transcription factors and promoter elements involved will provide a more complete understanding of how plants deploy this powerful defense molecule. Such knowledge will be invaluable for the development of novel, durable strategies for crop protection and for the potential use of this compound and its derivatives in pharmaceutical applications.

References

- 1. MALDI Mass Spectrometry Imaging of Peptides in Medicago Truncatula Root Nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad.com [bio-rad.com]

- 5. healthbiotechpharm.org [healthbiotechpharm.org]

- 6. Frontiers | How Does the Sweet Violet (Viola odorata L.) Fight Pathogens and Pests – Cyclotides as a Comprehensive Plant Host Defense System [frontiersin.org]

- 7. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunolocalization of cyclotides in plant cells, tissues and organ supports their role in host defense | Semantic Scholar [semanticscholar.org]

- 9. Identification of a Novel Jasmonate-Responsive Element in the AtJMT Promoter and Its Binding Protein for AtJMT Repression | PLOS One [journals.plos.org]

- 10. Arabidopsis Ethylene-Responsive Element Binding Factors Act as Transcriptional Activators or Repressors of GCC Box–Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The jasmonate-responsive element from the ORCA3 promoter from Catharanthus roseus is active in Arabidopsis and is controlled by the transcription factor AtMYC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crosstalk between salicylic acid and jasmonate in Arabidopsis investigated by an integrated proteomic and transcriptomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Salicylic acid and jasmonic acid crosstalk in plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A liquid chromatography-electrospray ionization-mass spectrometry method for quantification of cyclotides in plants avoiding sorption during sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Toxicity and Tolerability of Cycloviolacin O2 in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloviolacin O2 (CyO2), a cyclotide isolated from Viola odorata, has garnered significant interest for its potent in vitro cytotoxic activity against a range of cancer cell lines. As with any potential therapeutic agent, a thorough understanding of its in vivo toxicity and tolerability is paramount before it can be considered for further development. This technical guide provides a comprehensive overview of the available data on the in vivo toxicity and tolerability of this compound in murine models. The information presented herein is compiled from published scientific literature to aid researchers and drug development professionals in their evaluation of this promising molecule.

Data Presentation: Quantitative Toxicity and Tolerability Data

The in vivo toxicity of this compound has been primarily evaluated through the determination of the maximum tolerated dose (MTD) and lethal dose in mice. The available quantitative data is summarized in the tables below.

| Parameter | Dose (mg/kg) | Dosing Regimen | Route of Administration | Observed Effects |

| Maximum Tolerated Dose (MTD) | 1.5 | Single Dose | Intravenous (i.v.) | No signs of discomfort observed in the animals. |

| Lethal Dose | 2 | Single Dose | Intravenous (i.v.) | Lethality observed. |

| Maximum Tolerated Dose (MTD) | 0.5 | Daily Repeated Dosing | Intravenous (i.v.) | Not specified, but considered the maximum tolerated dose for this regimen. |

| Dose Eliciting Local Inflammation | 1 | Daily Repeated Dosing | Intravenous (i.v.) | Local inflammatory reaction at the injection site after 2-3 days. |

Experimental Protocols

Detailed experimental protocols for the in vivo toxicity assessment of this compound are not fully available in the public domain. The following methodologies are based on the information provided in the key cited study by Burman et al. (2010) and supplemented with standard practices for such studies.

Maximum Tolerated Dose (MTD) Determination - Single Dose

Objective: To determine the highest single intravenous dose of this compound that does not cause significant signs of toxicity or mortality in mice.

Animal Model:

-

Species: Mouse (Mus musculus)

-

Strain: Not specified in the available literature. Commonly used strains for such studies include BALB/c or C57BL/6.

-

Sex: Not specified.

-

Age/Weight: Not specified. Typically, young adult mice (6-8 weeks old) are used.

Drug Formulation:

-

This compound: Purified this compound.

-

Vehicle: The specific vehicle used for solubilizing this compound for intravenous administration is not detailed in the available literature. A common vehicle for peptides is sterile saline or phosphate-buffered saline (PBS).

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.

-

Grouping: Animals are randomly assigned to different dose groups.

-

Dosing: A range of single doses of this compound are administered intravenously (e.g., via the tail vein).

-

Clinical Observation: Animals are closely monitored for clinical signs of toxicity immediately after dosing and at regular intervals for a specified period (e.g., 7-14 days). Observations include, but are not limited to, changes in behavior, posture, activity, and any signs of pain or distress.

-

Body Weight: Body weight of each animal is recorded before dosing and at regular intervals throughout the observation period.

-

Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.

Tolerability Assessment - Repeated Dosing

Objective: To evaluate the tolerability of repeated intravenous administration of this compound in mice.

Animal Model and Drug Formulation: As described for the single-dose MTD study.

Procedure:

-

Acclimatization and Grouping: As described above.

-

Dosing: Animals are administered daily intravenous doses of this compound for a specified duration.

-

Clinical Observation: Daily monitoring for clinical signs of toxicity, with particular attention to the injection site for any local reactions.

-

Body Weight: Body weight is monitored regularly.

-

Endpoint: The tolerability is assessed based on the absence of severe clinical signs, significant body weight loss, and severe local reactions.

Mandatory Visualization

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflows for the in vivo toxicity and tolerability studies described.

Caption: Workflow for Single-Dose Maximum Tolerated Dose (MTD) Determination.

Caption: Workflow for Repeated-Dose Tolerability Assessment.

Conclusion

The available in vivo data for this compound in mice indicate a narrow therapeutic window, with a maximum tolerated single intravenous dose of 1.5 mg/kg and a lethal dose at 2 mg/kg. For repeated daily intravenous administration, the MTD is lower, at 0.5 mg/kg, with local inflammatory reactions observed at a dose of 1 mg/kg. These findings highlight the importance of careful dose selection and monitoring in any future preclinical studies. The primary mechanism of toxicity is likely related to the known membrane-disrupting activity of cyclotides. Further detailed studies, including comprehensive histopathological, hematological, and serum chemistry analyses, would be necessary to fully characterize the in vivo toxicity profile of this compound.

The Chemosensitizing Potential of Cycloviolacin O2 in Combination with Doxorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemosensitizing abilities of Cycloviolacin O2 (CyO2) when used in combination with the widely-used chemotherapeutic agent, doxorubicin (B1662922). The focus of this document is to present the core quantitative data, detailed experimental methodologies, and the underlying mechanism of action, thereby offering a comprehensive resource for researchers in oncology and drug development.

Executive Summary

Drug resistance remains a significant hurdle in the effective treatment of many cancers. One promising strategy to overcome this challenge is the use of chemosensitizing agents that can restore or enhance the efficacy of conventional chemotherapy drugs. This compound, a cyclotide derived from Viola odorata, has demonstrated potent cytotoxic effects and, more importantly, the ability to sensitize drug-resistant cancer cells to doxorubicin.[1] The primary mechanism of this chemosensitization is the permeabilization of the cancer cell membrane by CyO2, leading to an increased intracellular accumulation of doxorubicin, particularly in resistant cell lines that overexpress drug efflux pumps.[1][2] This guide synthesizes the available data to provide a clear understanding of this synergistic interaction.

Quantitative Data: Synergistic Cytotoxicity

The synergistic effect of this compound and doxorubicin has been quantified using cell viability assays on the human breast adenocarcinoma cell line, MCF-7, and its doxorubicin-resistant subline, MCF-7/ADR. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Treatment | MCF-7 (IC50 in µM) | MCF-7/ADR (IC50 in µM) |

| This compound (CyO2) Alone | 3.17 | 3.27 |

| Doxorubicin Alone | 0.64 | 2.83 |

| This compound in Co-exposure with Doxorubicin | Not Reported | 0.76 |

| [Data sourced from Gerlach et al., 2010][1] |

The data clearly indicates that while CyO2 alone has similar cytotoxicity in both sensitive and resistant cell lines, its presence significantly lowers its own IC50 value in the doxorubicin-resistant MCF-7/ADR cells.[1] This more than four-fold decrease in the IC50 of CyO2 in the presence of doxorubicin highlights its potent chemosensitizing effect.[1]

Mechanism of Action: Membrane Permeabilization

The principal mechanism by which this compound enhances the cytotoxicity of doxorubicin is through the disruption of the cancer cell membrane. This process is visualized in the signaling pathway diagram below.

Caption: Mechanism of this compound-mediated chemosensitization with doxorubicin.

This compound directly interacts with the lipid bilayer of the cancer cell membrane, leading to the formation of pores.[1] This increased permeability allows for a greater influx of doxorubicin into the cell, bypassing the efflux mechanisms that contribute to drug resistance. The elevated intracellular concentration of doxorubicin then leads to its known cytotoxic effects, including DNA damage and the induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the chemosensitizing effects of this compound with doxorubicin.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxicity of the compounds by measuring the metabolic activity of the cells.

-

Cell Lines:

-

MCF-7 (human breast adenocarcinoma)

-

MCF-7/ADR (doxorubicin-resistant human breast adenocarcinoma)

-

-

Reagents:

-

This compound (stock solution in DMSO)

-

Doxorubicin (stock solution in sterile water)

-

DMEM culture medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO (for formazan (B1609692) solubilization)

-

-

Procedure:

-

Seed MCF-7 and MCF-7/ADR cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound (e.g., 0.2–10 µM) and doxorubicin (e.g., 0.1–5 µM) alone and in combination in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the prepared drug solutions. Include untreated control wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.

-

Membrane Permeabilization Assay (SYTOX Green Assay)

This assay quantifies membrane integrity, as SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes.

-

Reagents:

-

This compound

-

Doxorubicin

-

SYTOX Green nucleic acid stain (e.g., 5 mM stock in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere.

-

Prepare treatment solutions of this compound and doxorubicin in a phosphate-free buffer.

-

Prepare a working solution of SYTOX Green (e.g., 1 µM) in the same buffer.

-

Wash the cells with the buffer and then add the treatment solutions containing the SYTOX Green working solution.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) at various time points (e.g., every 5 minutes for up to 1 hour) using a fluorescence microplate reader.

-

Include a positive control for maximal permeabilization (e.g., treatment with a detergent like Triton X-100).

-

Express the fluorescence as a percentage of the positive control.

-

Doxorubicin Uptake by Fluorescence Microscopy

This method visualizes the intracellular accumulation of doxorubicin, which is naturally fluorescent.

-

Reagents:

-

This compound

-

Doxorubicin

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Paraformaldehyde (for cell fixation)

-

PBS

-

-

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with doxorubicin alone or in combination with this compound for a specified period (e.g., 2 hours).

-

Wash the cells three times with cold PBS to remove extracellular drugs.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Counterstain the nuclei with Hoechst 33342 or DAPI for 10 minutes.

-

Mount the coverslips on microscope slides with an antifade mounting medium.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for doxorubicin (excitation ~480 nm, emission ~590 nm) and the nuclear stain.

-

Capture images and quantify the intracellular doxorubicin fluorescence intensity if required.

-

Experimental and Logical Workflow

The logical progression of experiments to demonstrate the chemosensitizing effects of this compound is outlined in the workflow diagram below.

Caption: Experimental workflow for evaluating the chemosensitizing abilities of CyO2.

Conclusion

The combination of this compound with doxorubicin presents a viable strategy for overcoming doxorubicin resistance in breast cancer cells. The clear mechanism of action, involving membrane permeabilization and subsequent increased drug uptake, is supported by robust in vitro data. The experimental protocols and workflows detailed in this guide provide a framework for further investigation into this and other cyclotide-based chemosensitizing therapies. Future research should focus on in vivo studies to validate these findings and to assess the therapeutic potential of this combination in a preclinical setting.

References

In Silico Exploration of Cycloviolacin O2: A Technical Guide to its Anticancer and Antimicrobial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloviolacin O2 (CyO2), a cyclotide isolated from Viola odorata, has garnered significant interest for its potent anticancer and antimicrobial properties. This technical guide provides an in-depth overview of the in silico methodologies employed to investigate the therapeutic potential of CyO2. We detail experimental protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering a comprehensive framework for the computational assessment of this promising peptide. The primary mechanism of action for CyO2 is membrane disruption, leading to cell death in both cancer cells and pathogenic microbes.[1][2][3] Furthermore, in silico studies suggest a potential role for CyO2 in inducing apoptosis through the Fas receptor signaling pathway. This guide consolidates available quantitative data, presents detailed in silico experimental workflows, and visualizes key pathways and processes to facilitate further research and development of this compound as a novel therapeutic agent.

Introduction

Cyclotides are a unique class of plant-derived peptides characterized by their head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds, which confers them with exceptional stability.[4] this compound, a member of the bracelet subfamily of cyclotides, has demonstrated significant cytotoxic activity against various cancer cell lines and potent bactericidal effects, particularly against Gram-negative bacteria.[4][5][6]

The primary mode of action for CyO2 is the permeabilization of cell membranes, leading to necrotic cell death.[3] This activity is thought to be selective for cancer cells and bacteria due to differences in membrane composition compared to normal mammalian cells. In addition to membrane disruption, computational studies have explored other potential mechanisms, including the induction of apoptosis. A study involving a modified 15-amino acid fragment of CyO2 suggested its potential to bind to the death domain of the Fas receptor, thereby initiating the extrinsic apoptosis pathway.[7][8]

This guide will delve into the in silico techniques used to elucidate these mechanisms and predict the drug-like properties of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the anticancer and antimicrobial activities of this compound from various in vitro studies.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference |

| MCF-7 (Breast Cancer) | 0.64 - >10 | [9] |

| MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | 0.39 - 0.76 (in presence of doxorubicin) | [9] |

| Human Lymphoma U-937 GTB | Not specified, but cytotoxic effects observed | [1] |

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µM) | Reference |

| Escherichia coli | 2.2 | [4] |

| Acinetobacter baumannii | 4.2 | [6] |

| Bacillus subtilis | 2.1 | [6] |

In Silico Experimental Protocols

This section provides detailed, representative methodologies for the key in silico experiments used to study this compound. While specific parameters from every published study are not always available, the following protocols are based on established and widely used practices for cyclic peptides.

Molecular Docking: this compound Fragment and the Fas Receptor

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (in this case, a CyO2 fragment) to a target protein (the Fas receptor). This can provide insights into potential mechanisms of action, such as the induction of apoptosis.

Objective: To predict the binding mode and estimate the binding affinity of a this compound-derived peptide to the death domain of the Fas receptor.

Protocol:

-

Protein and Ligand Preparation:

-

The three-dimensional structure of the Fas receptor death domain is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software such as AutoDock Tools or Maestro (Schrödinger).

-

A 3D structure of the this compound fragment is generated using peptide building tools and optimized using a molecular mechanics force field.

-